molecular formula C38H40N2O8 B1495158 2,2'-Bisnaloxone CAS No. 211738-08-8

2,2'-Bisnaloxone

Cat. No.: B1495158
CAS No.: 211738-08-8
M. Wt: 652.7 g/mol
InChI Key: VZXBORUALALXQH-ZQUSMLRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,2’-Bisnaloxone has several applications in scientific research:

Mechanism of Action

As an impurity of Naloxone, 2,2’-Bisnaloxone may share similar mechanisms of action. Naloxone is a competitive inhibitor of the µ-opioid receptor and antagonizes the action of opioids, reversing their effects .

Safety and Hazards

2,2’-Bisnaloxone is for research use and not for human or veterinary diagnostic or therapeutic use . It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It’s also suspected of damaging fertility or the unborn child. It can cause serious eye damage and may cause an allergic skin reaction .

Future Directions

One study found that naloxone, which 2,2’-Bisnaloxone is an impurity of, remained chemically stable beyond its expiration date . This suggests that the shelf-life of naloxone products could potentially be extended, which could have implications for the use of 2,2’-Bisnaloxone in the future .

Preparation Methods

The synthesis of 2,2’-Bisnaloxone involves several steps, typically starting from naloxone or related morphinan derivatives. The synthetic routes often include epoxidation and hydroxylation reactions under controlled conditions .

Chemical Reactions Analysis

2,2’-Bisnaloxone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various hydroxylated and epoxidized derivatives .

Comparison with Similar Compounds

2,2’-Bisnaloxone is unique due to its specific structure and impurity status in naloxone preparations. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic profiles and specific applications .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O8/c1-3-11-39-13-9-35-27-19-15-21(29(43)31(27)47-33(35)23(41)5-7-37(35,45)25(39)17-19)22-16-20-18-26-38(46)8-6-24(42)34-36(38,10-14-40(26)12-4-2)28(20)32(48-34)30(22)44/h3-4,15-16,25-26,33-34,43-46H,1-2,5-14,17-18H2/t25-,26-,33+,34+,35+,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXBORUALALXQH-ZQUSMLRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CCN9CC=C)C(O7)C(=O)CC1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@]8(CCN9CC=C)[C@@H](O7)C(=O)CC1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211738-08-8
Record name (2,2'-Bimorphinan)-6,6'-dione, 4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-, (5alpha)-(5'alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211738088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5a, 5a)-2,2'-bis[4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BISNALOXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22Y8K98TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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